molecular formula C16H22N2O3S B2398484 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 955233-39-3

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No. B2398484
CAS RN: 955233-39-3
M. Wt: 322.42
InChI Key: GVWXIOIJOXZTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has been reported. For instance, Nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid was easily prepared by functionalizing silica nanoparticles . The catalytic activity of the functionalized nanosilica for preparation of 1,1′-(arylmethylene) diureas from the reaction of aldehydes with urea derivatives was examined .


Molecular Structure Analysis

While specific structural analysis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is not available, it’s known that cyclopropane, a structural motif in this compound, attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide have been studied. For example, the reaction of aldehydes with thiourea under certain conditions afforded high yield of 1,3,5-triazinane-2,4-dithiones .

Scientific Research Applications

Synthetic Methodologies

Cascade Synthesis Approaches

Research has demonstrated innovative synthetic routes for creating sulfonyl-containing quinolines, a class to which our compound is related. For instance, tert-Butyl Hydroperoxide mediated synthesis offers a metal-free approach to create 3-Arylsulfonylquinolines, showcasing a method for constructing complex molecules with potential pharmaceutical value (Zhang et al., 2016). Similarly, cascade halosulfonylation of 1,7-enynes has been developed to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones, highlighting a sulfonyl radical-triggered mechanism that enhances molecular complexity (Zhu et al., 2016).

Nanosized N-sulfonated Catalysts

The introduction of novel nanosized N-sulfonated Brönsted acidic catalysts has been shown to efficiently promote the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. This research underscores the utility of sulfonyl groups in catalysis and the synthesis of heterocyclic compounds with potential therapeutic applications (Goli-Jolodar et al., 2016).

Biological Activity Potential

Antimicrobial and Antifungal Activities

The synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have shown that these compounds exhibit antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents against a range of pathogens (Fadda et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, cyclopropanecarboxamide, indicates that it is harmful if swallowed and causes serious eye irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-9-22(20,21)18-8-7-12-5-6-15(10-14(12)11-18)17-16(19)13-3-4-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWXIOIJOXZTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.